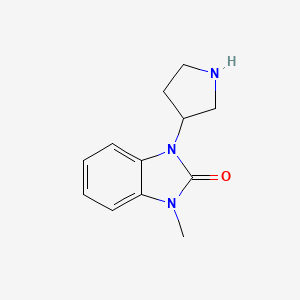
1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a benzimidazole core with a pyrrolidine ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process might include the use of high-pressure and high-temperature conditions to facilitate the reaction, along with purification steps such as distillation and crystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated benzimidazole derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(pyrrolidin-3-yl)-1H-indole: This compound has a similar structure but with an indole core instead of a benzimidazole core.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in the other parts of their structure.
Uniqueness
1-Methyl-3-(pyrrolidin-3-yl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its combination of a benzimidazole core with a pyrrolidine ring. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
63474-97-5 |
|---|---|
Formule moléculaire |
C12H15N3O |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
1-methyl-3-pyrrolidin-3-ylbenzimidazol-2-one |
InChI |
InChI=1S/C12H15N3O/c1-14-10-4-2-3-5-11(10)15(12(14)16)9-6-7-13-8-9/h2-5,9,13H,6-8H2,1H3 |
Clé InChI |
SVJJKAJSVSLBNC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N(C1=O)C3CCNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)


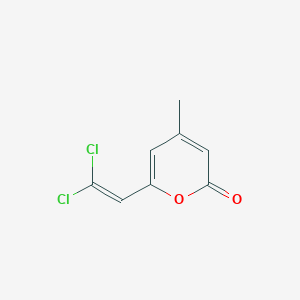
![[(2-Methylbutan-2-yl)sulfanyl]acetaldehyde](/img/structure/B14495595.png)
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)

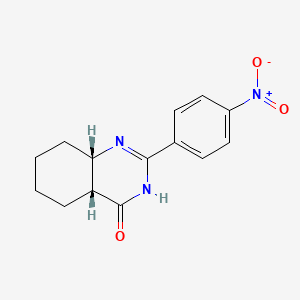
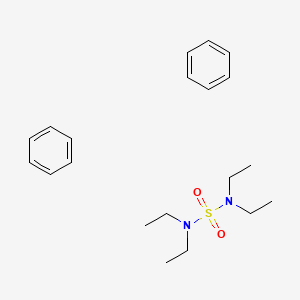
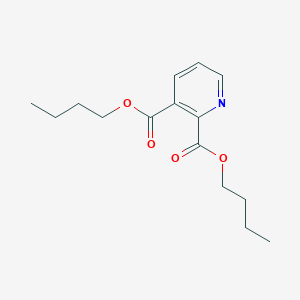


![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)

